(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate
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Overview
Description
(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate is a complex organic compound with a molecular formula of C23H15FN2O4 This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline ring. The subsequent introduction of the benzoyl group can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
The oxido group is introduced by oxidation of the quinoxaline nitrogen using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the esterification of the resulting (3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl alcohol with 4-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized to form quinoxaline N-oxide derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: (3-Benzoyl-4-hydroxyquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoxaline derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The benzoyl and fluorobenzoate groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the benzoyl and fluorobenzoate groups.
Benzoxazole: Contains a benzene ring fused with an oxazole ring, exhibiting different chemical properties and biological activities.
Oxadiazole: Features a five-membered ring with two nitrogen atoms and one oxygen atom, used in various pharmaceutical applications.
Uniqueness
(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate is unique due to its combination of a quinoxaline core with benzoyl and fluorobenzoate groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O4/c24-17-12-10-16(11-13-17)23(28)30-14-19-21(22(27)15-6-2-1-3-7-15)26(29)20-9-5-4-8-18(20)25-19/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXCMMTGAYZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC=C(C=C4)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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